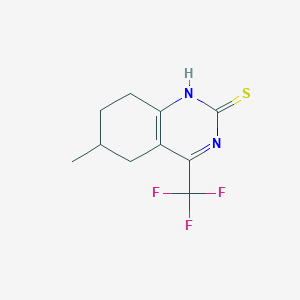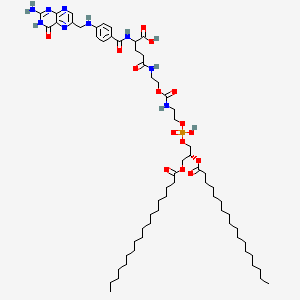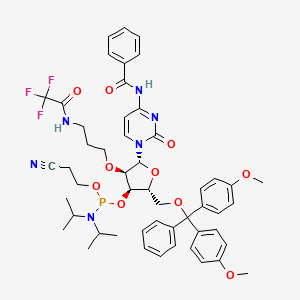
N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is a specialized organic compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the field of DNA/RNA synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite involves multiple steps. The starting material, cytidine, undergoes protection and functionalization to introduce the benzoyl, dimethoxytrityl (DMTr), and trifluoroacetyl groups. The reaction conditions typically involve the use of organic solvents and reagents such as dichloromethane, pyridine, and trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in oligonucleotide synthesis where the phosphoramidite group reacts with a hydroxyl group to form a phosphite triester.
Deprotection Reactions: Removal of protecting groups such as DMTr and trifluoroacetyl under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like tetrazole or other activators in anhydrous conditions.
Deprotection Reactions: Use of acidic reagents such as dichloroacetic acid or trifluoroacetic acid.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are essential for various applications in molecular biology and genetic research .
科学研究应用
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of custom oligonucleotides for research and diagnostic purposes.
Biology: Study of gene expression, regulation, and genetic mutations.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.
Industry: Production of synthetic DNA/RNA for biotechnology and pharmaceutical industries.
作用机制
The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain . The protecting groups (DMTr and trifluoroacetyl) ensure selective reactions and prevent unwanted side reactions during the synthesis process .
相似化合物的比较
Similar Compounds
- N4-Benzoyl-5’-O-DMTr-2’-deoxycytidine
- N4-Benzoyl-5’-O-DMTr-2’-O-(N3-acetyl) aminopropyl cytidine
- N4-Benzoyl-5’-O-DMTr-2’-O-(N3-butyryl) aminopropyl cytidine
Uniqueness
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is unique due to its trifluoroacetyl group, which provides enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high precision and efficiency .
属性
分子式 |
C51H58F3N6O10P |
|---|---|
分子量 |
1003.0 g/mol |
IUPAC 名称 |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44-,45-,47-,71?/m1/s1 |
InChI 键 |
PLGRAOCWBZAGHT-YJGWTFTBSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)
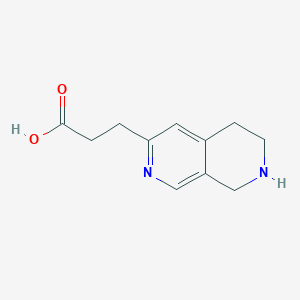
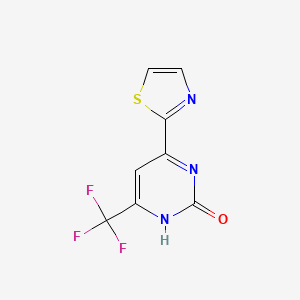

![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)

